molecular formula C14H20N2O2S B2354699 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide CAS No. 2034571-68-9

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide

Cat. No.: B2354699
CAS No.: 2034571-68-9
M. Wt: 280.39
InChI Key: QKSVNYWARSCYQX-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a cyclopropanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can yield various reduced furan derivatives .

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety can interact with enzymes and receptors, modulating their activity. The cyclopropanecarboxamide group may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives, thiomorpholine-containing molecules, and cyclopropanecarboxamide analogs. Examples include:

Uniqueness

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide is unique due to its combination of a furan ring, thiomorpholine moiety, and cyclopropanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-14(11-1-2-11)15-9-13(12-3-6-18-10-12)16-4-7-19-8-5-16/h3,6,10-11,13H,1-2,4-5,7-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSVNYWARSCYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=COC=C2)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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